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Introduction

Olivomycin C is a member of the aureolic acid family of antibiotics, a group of polyketide-
derived natural products known for their potent antitumor properties. First discovered in the
Soviet Union in the early 1960s, olivomycins, along with the structurally related chromomycins
and mithramycins, have been subjects of scientific investigation for their unigue mechanism of
action and potential therapeutic applications. This technical guide provides an in-depth
overview of the discovery, origin, and key experimental findings related to Olivomycin C, with
a focus on the methodologies and data relevant to researchers in drug discovery and
development.

Discovery and Origin
Initial Discovery

The discovery of the olivomycin complex was first reported in 1962 by a team of Soviet
scientists led by G.F. Gause and M.G. Brazhnikova at the Institute of New Antibiotics in
Moscow. Their work, published in the journal "Antibiotiki," described the isolation and
purification of a new antibiotic complex from a strain of Actinomyces olivoreticuli. This complex
was found to be composed of several related compounds, which were later designated as
Olivomycin A, B, C, and D.
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Producing Organism

The original producing organism was identified as Actinomyces olivoreticuli, a species
belonging to the order Actinomycetales. Subsequent research has solidified the understanding
that olivomycins are produced by various species of the genus Streptomyces, a well-known
source of a wide array of antibiotics and other bioactive secondary metabolites. The MeSH
terms associated with early publications on olivomycins consistently list Streptomyces as the
source organism[1][2].

Chemical Structure and Properties

The chemical structures of the olivomycin-chromomycin group of antibiotics were elucidated in
the mid-1960s by researchers such as Y.A. Berlin and colleagues[2][3]. Olivomycin C is a
glycosylated polyketide with the chemical formula C56H82025 and a molecular weight of
1155.24 g/mol . The core of the molecule is a tricyclic aglycone, to which several deoxy sugar
moieties are attached. The precise arrangement of these sugars and other functional groups
distinguishes Olivomycin C from the other members of the olivomycin complex.

Quantitative Data

Specific quantitative data on the antitumor activity of Olivomycin C is scarce in publicly
accessible literature. However, data for a closely related "olivomycin A" derivative isolated from
a sponge-associated Streptomyces sp. strain SP 85 provides an indication of the potency of
this class of compounds against various human cancer cell lines.

Cell Line Cancer Type IC50 (nM)
SW480 Colon Carcinoma 16
HepG2 Hepatocellular Carcinoma 93
MCF7 Breast Adenocarcinoma 78

Data from the study on an "olivomycin A" derivative by Dehghan et al. (2019).

Experimental Protocols
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Due to the limited accessibility of the original Soviet-era publications, the following experimental
protocols are generalized based on the methods described for the isolation and
characterization of the olivomycin complex and similar aureolic acid antibiotics from that
period.

Fermentation of the Producing Organism

A pure culture of the Streptomyces strain is inoculated into a suitable liquid fermentation
medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal,
peptone), and mineral salts. The fermentation is carried out in shake flasks or fermenters under
controlled conditions of temperature, pH, and aeration for a period of 7-10 days to allow for the
production of the antibiotic.

Isolation and Purification of Olivomycin C

o Extraction: The fermentation broth is first separated from the mycelium by centrifugation or
filtration. The antibiotic, present in both the culture filtrate and the mycelium, is extracted
using an organic solvent such as ethyl acetate or chloroform.

o Chromatography: The crude extract is then subjected to a series of chromatographic
separations to isolate the individual components of the olivomycin complex.

o Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and
eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the olivomycins
from other metabolites.

o Preparative Thin-Layer Chromatography (TLC): Fractions enriched with the olivomycin
complex are further purified using preparative TLC on silica gel plates with a suitable
solvent system. Bands corresponding to the different olivomycins are scraped and eluted.

o High-Performance Liquid Chromatography (HPLC): Final purification of Olivomycin C is
achieved using preparative HPLC on a reverse-phase column (e.g., C18) with a suitable
mobile phase (e.g., acetonitrile-water gradient).

Structure Elucidation
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The chemical structure of Olivomycin C was determined using a combination of spectroscopic

and chemical methods:

UV-Visible Spectroscopy: To determine the chromophore of the molecule.
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were crucial for
determining the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Chemical Degradation: Controlled hydrolysis of the glycosidic bonds to separate the
aglycone from the sugar moieties, which were then individually characterized.

Antitumor Activity Assay (MTT Assay)

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density
and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of Olivomycin
C (or a related compound) and incubated for a specified period (e.g., 48-72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well and incubated for a few hours. Viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable
solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting
the percentage of cell viability against the logarithm of the drug concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of olivomycins is the inhibition of DNA-dependent RNA

synthesis. This is achieved through the binding of the antibiotic to the minor groove of GC-rich
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regions of DNA. This binding is stabilized by the presence of divalent cations like Mg2+. The
interaction with DNA interferes with the function of RNA polymerase, thereby halting
transcription.

More recent studies on Olivomycin A have shed light on the downstream cellular consequences
of this DNA binding, which likely apply to Olivomycin C as well. Olivomycin A has been shown
to induce apoptosis (programmed cell death) in tumor cells and can suppress the transcription
of genes regulated by the tumor suppressor protein p53[1]. A 2025 study on renal cancer cells
demonstrated that Olivomycin A can reverse the epithelial-mesenchymal transition (EMT), a
process involved in cancer metastasis, and induce apoptosis through the intrinsic pathway by
upregulating pro-apoptotic proteins such as PUMA and Bak.

Visualizations
Experimental Workflow
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Caption: Generalized experimental workflow for the isolation and characterization of
Olivomycin C.

Proposed Biosynthesis of the Aureolic Acid Aglycone
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Caption: Simplified schematic of the polyketide biosynthesis pathway for the aureolic acid
aglycone.

Olivomycin-Induced Intrinsic Apoptosis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription -
PubMed [pubmed.nchbi.nlm.nih.gov]

2. Olivomycin. 3. The structure of olivin - PubMed [pubmed.nchbi.nlm.nih.gov]

3. The structure of the olivomycin-chromomycin antibiotics - PubMed
[pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [The Discovery and Origin of Olivomycin C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12750402#olivomycin-c-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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